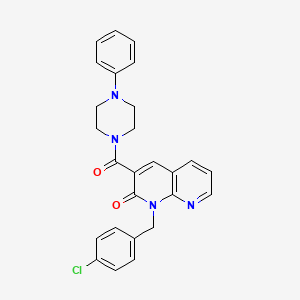

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine” is a complex organic molecule that contains a quinoline ring, a benzenesulfonyl group, and a diethylamine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often synthesized from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H bonds . The quinoline ring could potentially be formed through a Skraup synthesis or a Doebner-Miller reaction, common methods for synthesizing quinoline derivatives .Chemical Reactions Analysis

Benzenesulfonyl compounds are known to react with amines and alcohols . They can also undergo desulfonation when heated above 220°C . The quinoline ring in the compound might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonyl compounds are typically solid at room temperature and have strong acidic properties .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Derivatization of Amines in Environmental Analysis : A study by Sacher, Lenz, and Brauch (1997) discusses methods for the determination of aliphatic amines in waste and surface water using derivatization with benzenesulfonyl chloride, highlighting the utility of benzenesulfonyl-related compounds in enhancing the detectability of amines in environmental samples (Sacher, Lenz, & Brauch, 1997).

Organic Synthesis and Medicinal Chemistry

Synthesis of Quinoline Derivatives : Research into the synthesis of quinoline derivatives, including those modified with benzenesulfonyl groups, has shown their potential in the creation of compounds with varied biological activities. For instance, Pagliero et al. (2010) synthesized and characterized 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, demonstrating their application in antiparasitic drug development with promising activity against Trypanosoma cruzi and Plasmodium falciparum (Pagliero et al., 2010).

Anticancer Agents : Another application is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) explored tetrahydroisoquinoline derivatives for their cytotoxic activity against breast cancer cell lines, demonstrating the role of such compounds in drug discovery (Redda, Gangapuram, & Ardley, 2010).

Catalysis

Copper Benzenesulfonate in Organic Synthesis : Wang et al. (2012) reported the use of copper benzenesulfonate as an effective catalyst for synthesizing mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones in aqueous solution, showcasing the catalytic applications of benzenesulfonyl-based compounds in facilitating organic transformations (Wang et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLLTKGZWDCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)